[2-(Tert-butoxy)pyridin-4-yl]methanamine
CAS No.: 1152560-93-4
Cat. No.: VC3365276
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152560-93-4 |
|---|---|
| Molecular Formula | C10H16N2O |
| Molecular Weight | 180.25 g/mol |
| IUPAC Name | [2-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]methanamine |
| Standard InChI | InChI=1S/C10H16N2O/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,7,11H2,1-3H3 |
| Standard InChI Key | OBPXOACDVLEDDQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC1=NC=CC(=C1)CN |
| Canonical SMILES | CC(C)(C)OC1=NC=CC(=C1)CN |
Introduction
Chemical Structure and Identification
Basic Identification Parameters
[2-(Tert-butoxy)pyridin-4-yl]methanamine is classified as a functionalized pyridine derivative. Its structure combines a nitrogen-containing heterocyclic aromatic ring (pyridine) with two key functional groups: a tert-butoxy substituent and a primary aminomethyl group. This arrangement creates a molecule with interesting chemical reactivity profiles and potential binding properties in biological systems.
Physical Properties and Analytical Data
Predicted Properties and Analytical Measurements
Mass spectrometry provides valuable data for the identification and characterization of [2-(Tert-butoxy)pyridin-4-yl]methanamine. The compound's predicted collision cross section (CCS) values for various adducts have been calculated, which are important parameters for mass spectrometric analysis and identification .
The following table summarizes the predicted collision cross section values for different ionic forms of the compound:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 181.13355 | 140.6 |
| [M+Na]⁺ | 203.11549 | 152.2 |
| [M+NH₄]⁺ | 198.16009 | 148.4 |
| [M+K]⁺ | 219.08943 | 146.7 |
| [M-H]⁻ | 179.11899 | 142.1 |
| [M+Na-2H]⁻ | 201.10094 | 147.1 |
| [M]⁺ | 180.12572 | 142.6 |
| [M]⁻ | 180.12682 | 142.6 |
Synthesis and Chemical Reactions
Reactivity Profile
Based on its structure, [2-(Tert-butoxy)pyridin-4-yl]methanamine would be expected to exhibit reactivity characteristic of both primary amines and substituted pyridines. The primary amine group can participate in various reactions including:
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Nucleophilic substitution reactions
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Amide formation with carboxylic acids or acid derivatives
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Imine formation with aldehydes or ketones
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Addition to isocyanates or isothiocyanates
The pyridine ring, modified by the electron-donating tert-butoxy group, would likely show altered reactivity compared to unsubstituted pyridine, potentially affecting its basicity and nucleophilicity. The tert-butoxy group itself may be susceptible to cleavage under acidic conditions, providing a potential route to the corresponding hydroxypyridine derivative.
Comparative Analysis with Related Compounds
Structural Analogs
The physical properties of (2-Chloropyridin-4-yl)methanamine include:
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Molecular Formula: C₆H₇ClN₂
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Molecular Weight: 142.59 g/mol
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Physical State: Liquid (colorless to yellow)
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Predicted Boiling Point: 256.2±25.0 °C
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Predicted Density: 1.244±0.06 g/cm³
This comparison highlights how the replacement of the tert-butoxy group with a chloro substituent significantly reduces the molecular weight and likely alters the electronic properties, lipophilicity, and reactivity of the compound.
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